
6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a tetrahydrofuran ring attached to a dihydropyrimidine core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the dihydropyrimidine core.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo or hydroxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the oxo group.
Substitution: Substituted derivatives with various functional groups replacing the tetrahydrofuran ring.
Applications De Recherche Scientifique
6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the tetrahydrofuran ring, making it less complex.
2-((Tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the oxo group, affecting its reactivity.
6-Oxo-2-methyl-1,6-dihydropyrimidine-5-carboxylic acid: Has a methyl group instead of the tetrahydrofuran ring, altering its steric properties.
Uniqueness
The presence of both the tetrahydrofuran ring and the oxo group in 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid makes it unique compared to similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
6-oxo-2-(oxolan-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9-7(10(14)15)5-11-8(12-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Clé InChI |
OMUOMGOCNYKOBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2=NC=C(C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)

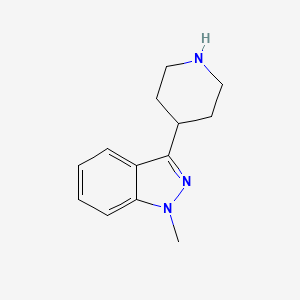
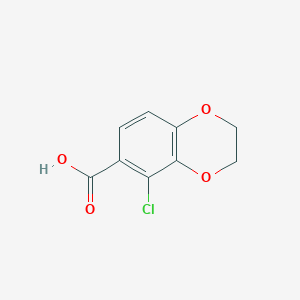
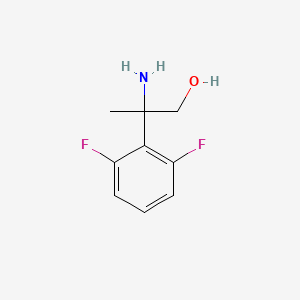
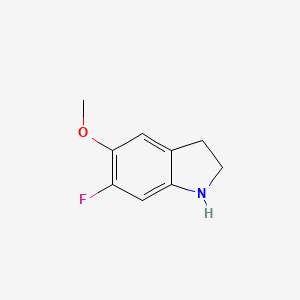

aminehydrochloride](/img/structure/B13532586.png)
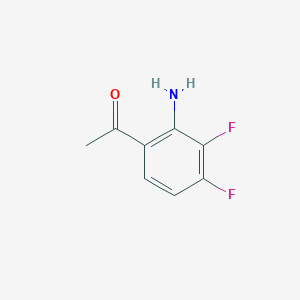
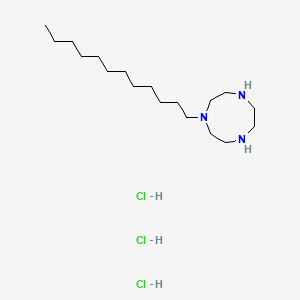
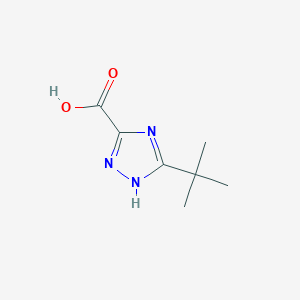
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
